molecular formula C13H19Cl2N B2371382 4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride CAS No. 2416236-50-3

4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride

Cat. No.: B2371382
CAS No.: 2416236-50-3
M. Wt: 260.2
InChI Key: QZDKWKWQNCCRPP-UHFFFAOYSA-N
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Description

4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride is a chemical compound with the molecular formula C13H18ClN·HCl. It is a piperidine derivative that features a chlorinated methylphenyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride typically involves the reaction of 5-chloro-2-methylbenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically crystallized and purified through recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(5-Chloro-2-methylphenyl)methyl]piperidine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Properties

IUPAC Name

4-[(5-chloro-2-methylphenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c1-10-2-3-13(14)9-12(10)8-11-4-6-15-7-5-11;/h2-3,9,11,15H,4-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKSCWZJLAPSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)CC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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